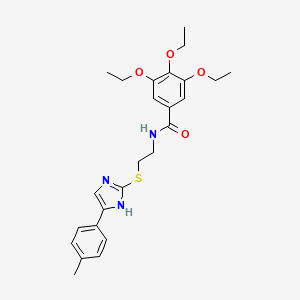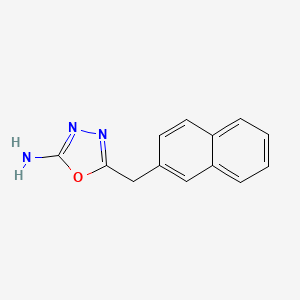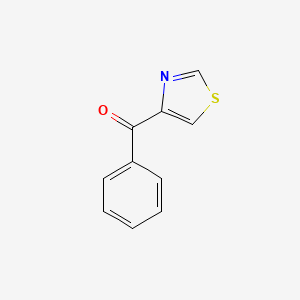
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H12ClFN4 and a molecular weight of 230.67 g/mol . This compound features a pyrimidine ring substituted with chloro, fluoro, and methylpiperazinyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
In terms of pharmacokinetics, factors such as the compound’s molecular weight, solubility, and stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, a compound’s solubility can affect its absorption and distribution within the body, while its stability can influence its metabolism and excretion .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at specific pH levels or temperatures, or in the presence of certain other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction parameters to ensure high purity and yield. The product is typically purified using recrystallization or chromatographic techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), ethanol or DMF as solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
5-Fluoro-2-aminopyrimidine: A related compound used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFN4/c1-14-2-4-15(5-3-14)8-7(11)6-12-9(10)13-8/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNIGBKSMFMPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2638779.png)


![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide](/img/structure/B2638784.png)

![2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine](/img/structure/B2638786.png)
![7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638787.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2638789.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2638790.png)
![4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2638795.png)

![ethyl 2-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2638798.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2638799.png)

